3-Thiopheneboronic acid
Overview
Description
3-Thiopheneboronic acid, also known as thiophene-3-boronic acid, is an organoboron compound with the molecular formula C4H5BO2S. It is a white to light yellow crystalline powder that is soluble in methanol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
3-Thiopheneboronic Acid (TB) primarily targets the electrode/electrolyte interphase of Lithium Metal Batteries . It forms a lithium borate-rich solid electrolyte interphase (SEI) on the Li anode and an improved cathode electrolyte interphase (CEI) on Ni-rich cathodes .
Mode of Action
The TB-induced SEI layer is conductive and stable, which improves the kinetic limitation of Li nucleation and obtains a uniform morphology of Li deposition . This interaction with its targets results in a more efficient and safer operation of Lithium Metal Batteries .
Biochemical Pathways
The formation of the SEI and CEI layers can be considered as a unique pathway influenced by this compound .
Pharmacokinetics
Its impact on the bioavailability of lithium ions in the context of lithium metal batteries is significant .
Result of Action
The result of this compound’s action is the formation of a stable and conductive SEI layer on the Li anode and an improved CEI on Ni-rich cathodes . This leads to improved kinetic limitation of Li nucleation and a uniform morphology of Li deposition . Ultimately, this enhances the safety and lifespan of Lithium Metal Batteries .
Action Environment
The action of this compound is influenced by the electrochemical environment within the battery . Factors such as the concentration of the compound, the presence of other ions, and the electrochemical conditions can affect its efficacy and stability . .
Biochemical Analysis
Biochemical Properties
3-Thiopheneboronic acid plays a significant role in biochemical reactions, particularly in the formation of poly-3-thiopheneboronic acid via electrochemical polymerization . This process involves interactions with various biomolecules, including enzymes and proteins, to facilitate the polymerization process .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as an additive in lithium metal batteries . It forms a lithium borate-rich solid electrolyte interphase (SEI) on the Li anode, which is conductive and stable, improving the kinetic limitation of Li nucleation .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent bond between the boronic acid group and the glycosyl groups of antibodies . This interaction facilitates the immobilization of antibodies on the surface of a modified glassy carbon electrode, which is used in the detection of certain viruses .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed in the context of electrochemical polymerization . Cyclic voltammetry during this process shows oxidative and reductive peaks growing in each subsequent cycle .
Transport and Distribution
Its derivative, poly-3-thiopheneboronic acid, has been synthesized and studied for its electrochemical properties .
Subcellular Localization
Its derivatives, such as poly-3-thiopheneboronic acid, have been synthesized and used in various applications, suggesting that they may interact with specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiopheneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for various functional groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Thiopheneboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: this compound can be oxidized to form thiophene-3-carboxylic acid under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Biaryl Compounds: These are the primary products of Suzuki-Miyaura coupling reactions involving this compound.
Thiophene Derivatives: Oxidation reactions yield thiophene-3-carboxylic acid.
Scientific Research Applications
3-Thiopheneboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Thiopheneboronic Acid: Similar to 3-thiopheneboronic acid but with the boronic acid group attached to the second position of the thiophene ring.
4-Fluorophenylboronic Acid: Contains a fluorine atom on the phenyl ring, offering different reactivity and applications.
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a thiophene ring.
Uniqueness: this compound is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
thiophen-3-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBSXGYAQZCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342433 | |
Record name | 3-Thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-69-1 | |
Record name | 3-Thienylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (thiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3-thiopheneboronic acid?
A1: this compound serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura coupling reactions. [, , , ] This versatile compound enables the formation of various biheteroaryls by coupling with heteroaryl halides, such as those derived from pyridine and thiophene. [, ] For instance, it reacts efficiently with 3-pyridineboronic acid to yield biheteroaryl products, even with challenging substrates like aminogroup-substituted pyridines and unprotected indoles. [] Moreover, this compound participates in rhodium-catalyzed asymmetric 1,4-addition reactions with α,β-unsaturated carbonyl compounds. [] This reaction provides access to optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity. []
Q2: How does the boron atom in this compound influence its reactivity?
A2: The vacant p orbital of the boron atom in this compound plays a significant role in its reactivity. This vacant orbital can interact with the π-system of the thiophene ring, influencing its electronic properties and directing the lithiation of the ring. [, ] Computational studies have shown that the presence of the boron atom, especially in its anionic boronate form, decreases the acidity of the ring protons, with a more pronounced effect observed in boronic "ate" complexes compared to neutral esters. []
Q3: Are there specific structural features of this compound that dictate its applications?
A3: The structure of this compound, with the boronic acid group at the 3-position of the thiophene ring, is crucial for its applications. This specific regioisomer, unlike its 2-substituted counterpart, readily undergoes lithiation at the 2-position, allowing for further functionalization and the synthesis of diverse 2-substituted this compound derivatives. [] The directing effect of the boron atom, particularly in its anionic "ate" form, is responsible for this regioselective lithiation. []
Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A4: NMR spectroscopy, particularly 1H and 13C NMR, proves invaluable for characterizing this compound and its various derivatives, including thieno[c]-fused naphthyridines. [, ] These techniques provide detailed insights into the structures of these compounds. [, ] Additionally, Electron Transmission Spectroscopy (ETS) can be employed to study the empty level structures of boryl-substituted heteroaromatics like this compound pinacol ester. [] ETS measurements, combined with Density Functional Theory (DFT) calculations, help in understanding the impact of boryl substituents on the electronic structure and electron affinity of these compounds. []
Q5: Beyond organic synthesis, are there other potential applications of this compound?
A5: Research suggests that this compound shows promise as an additive in lithium metal batteries. [] Specifically, it has been investigated for its potential to regulate the electrode/electrolyte interphase in batteries with high-loading cathodes. [] This application highlights the versatility of this compound beyond traditional organic synthesis.
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